molecular formula C48H84NO8P B589079 1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine CAS No. 99264-99-0

1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine

Cat. No. B589079
CAS RN: 99264-99-0
M. Wt: 834.173
InChI Key: AHWXJDWBIIDPKS-TZUVPVEASA-N
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Description

1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine is a type of chemical entity and a subclass of diacylglycerophosphocholine . It is a phospholipid with saturated and unsaturated fatty acids linked to a phosphate head via glycerol . The acyl chain docosahexaenoic acid (DHA) consists of 22 carbons and six double bonds .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The molecule consists of stearic acid and docosahexaenoic acid (DHA) at the sn-1 and sn-2 positions, respectively .


Molecular Structure Analysis

The molecular formula of this compound is C48H84NO8P . It has an average mass of 834.156 Da and a monoisotopic mass of 833.593445 Da .


Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has 9 H bond acceptors and 1 H bond donor . It also has 42 freely rotating bonds . The ACD/LogP value is 11.56, and the ACD/LogD (pH 5.5) is 9.85 . The polar surface area is 121 Ų .

Scientific Research Applications

Lipid Phase Separation and Membrane Studies

1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine (SDPC) plays a significant role in the study of lipid phase separation and membrane properties. Research has shown that lipid mixtures containing SDPC can undergo phase separation into distinct phases, which is crucial in understanding membrane dynamics and structure. For instance, Dumaual, Jenski, and Stillwell (2000) observed phase separation in lipid mixtures containing SDPC using techniques like differential scanning calorimetry and epifluorescence microscopy. This work contributes to understanding how docosahexaenoic acid, a component of SDPC, participates in membrane phase separations (Dumaual, Jenski, & Stillwell, 2000).

Impact on Membrane Elastic Stress

SDPC's influence on membrane structure and elasticity, particularly in relation to integral receptor proteins like rhodopsin, is another area of interest. Mihailescu and Gawrisch (2006) investigated the structural orientation of SDPC in bilayers, finding that the polyunsaturated docosahexaenoyl chain prefers to reside near the lipid-water interface. This uneven distribution may result in membrane elastic stress, impacting the function of membrane proteins (Mihailescu & Gawrisch, 2006).

Influence on Membrane Dimensions and Hydration

Binder and Gawrisch (2001) explored the impact of unsaturated lipid chains, like those in SDPC, on membrane dimensions and hydration. They used infrared linear dichroism and X-ray measurements to characterize SDPC membranes, noting significant differences in membrane thickness and hydration in response to temperature changes. This research aids in understanding the physical characteristics of membranes containing polyunsaturated lipids like SDPC (Binder & Gawrisch, 2001).

Role in Cancer Research

SDPC also has potential applications in cancer research. Zerouga, Stillwell, and Jenski (2002) synthesized a novel phosphatidylcholine containing SDPC and methotrexate, investigating its inhibitory activity on cell proliferation. This study demonstrates the feasibility of using SDPC in cancer chemotherapy and its potential for delivering therapeutic agents (Zerouga, Stillwell, & Jenski, 2002).

Dehydration and Membrane Expansion

In a study by Binder and Gawrisch (2001), SDPC was shown to undergo significant lateral expansion and vertical contraction in a new fluid lamellar phase upon dehydration. This unique response contrasts typical dehydration-induced changes in membrane dimensions and provides insights into the behavior of polyunsaturated phospholipids under varying hydration conditions (Binder & Gawrisch, 2001).

properties

IUPAC Name

[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,28,30,34,36,46H,6-7,9,11-13,15,17-19,21,23,26-27,29,31-33,35,37-45H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,30-28-,36-34-/t46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWXJDWBIIDPKS-TZUVPVEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H84NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

834.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

99264-99-0
Record name 1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099264990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-STEAROYL-2-DOCOSAHEXANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPA32HL3CX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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